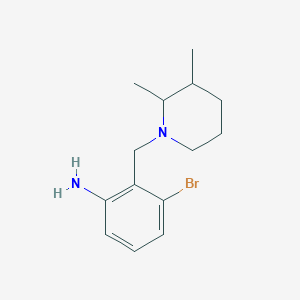
3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline is an organic compound with the molecular formula C14H21BrN2 It is a derivative of aniline, featuring a bromine atom at the 3-position and a 2,3-dimethylpiperidin-1-ylmethyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline typically involves the following steps:
Bromination: Aniline is brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Piperidine Introduction: The brominated aniline is then reacted with 2,3-dimethylpiperidine in the presence of a suitable base, such as potassium carbonate, to introduce the piperidine moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions, typically in the presence of a catalyst like copper(I) iodide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a quinone derivative.
Applications De Recherche Scientifique
3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biological assays to study receptor interactions and signaling pathways.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the piperidine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline: Similar structure but with the bromine atom at the 4-position.
2-Bromo-3-((2,3-dimethylpiperidin-1-yl)methyl)aniline: Similar structure but with the bromine atom at the 2-position.
Uniqueness
3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline is unique due to the specific positioning of the bromine atom and the piperidine moiety, which can influence its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C14H21BrN2 |
|---|---|
Poids moléculaire |
297.23 g/mol |
Nom IUPAC |
3-bromo-2-[(2,3-dimethylpiperidin-1-yl)methyl]aniline |
InChI |
InChI=1S/C14H21BrN2/c1-10-5-4-8-17(11(10)2)9-12-13(15)6-3-7-14(12)16/h3,6-7,10-11H,4-5,8-9,16H2,1-2H3 |
Clé InChI |
QTYYSCJITSBQKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1C)CC2=C(C=CC=C2Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


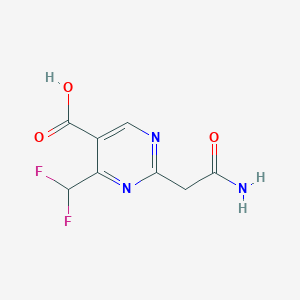



![1-{7,7,9,9-Tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride](/img/structure/B15301180.png)
![ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate](/img/structure/B15301186.png)
![rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B15301194.png)
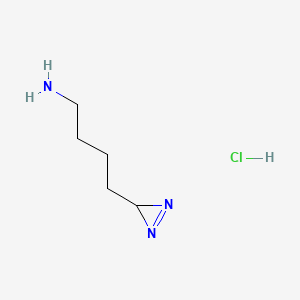
![1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B15301202.png)
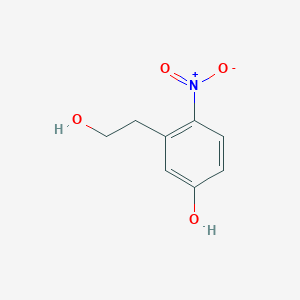
![N-{3-[(4-chloro-5-cyclopropylpyrimidin-2-yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B15301216.png)
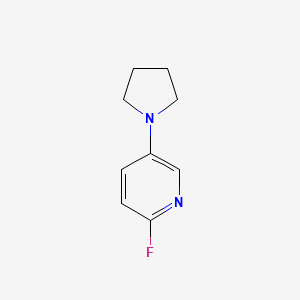

![6-(Fluoromethyl)spiro[3.3]heptan-2-one](/img/structure/B15301237.png)
